molecular formula C24H19ClN4O4S B5865967 2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B5865967
M. Wt: 494.9 g/mol
InChI Key: VPTKZRNWVNQRSS-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a chlorobenzylthio group and a nitrophenyl group attached to a tetrahydropyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrimidoquinoline core. This can be achieved through a condensation reaction between an aromatic aldehyde and a suitable amine in the presence of a catalyst.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidoquinoline core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Nitrophenyl Group: The final step involves the nitration of the compound to introduce the nitrophenyl group. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

    Substitution: The chlorobenzylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation; mild conditions.

    Substitution: Amines, thiols; presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties have been investigated in preclinical studies. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-((2-chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: This compound shares a similar chlorobenzylthio group but differs in the core structure and the presence of a methylphenyl group.

    2-((2,6-dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: This compound has a dichlorobenzylthio group and a methylphenyl group, making it structurally similar but with distinct chemical properties.

    3-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone: This compound contains a nitrobenzylthio group and a chlorophenyl group, similar to the target compound but with variations in the core structure.

Uniqueness

The uniqueness of 2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in its specific combination of functional groups and core structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O4S/c25-16-5-2-1-4-14(16)12-34-24-27-22-21(23(31)28-24)19(13-8-10-15(11-9-13)29(32)33)20-17(26-22)6-3-7-18(20)30/h1-2,4-5,8-11,19H,3,6-7,12H2,(H2,26,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTKZRNWVNQRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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